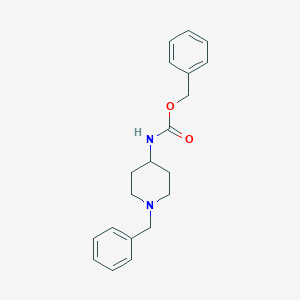

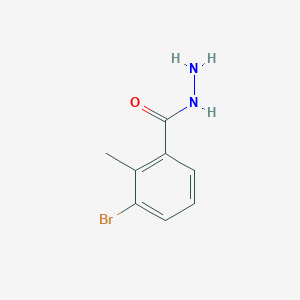

3-Bromo-2-methylbenzhydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-methylbenzhydrazide is a chemical compound that has been the subject of various scientific studies due to its interesting structural and chemical properties. Its synthesis and characterization, as well as its potential in forming new compounds through chemical reactions, make it a significant molecule in organic chemistry research.

Synthesis Analysis

The synthesis of 3-Bromo-2-methylbenzhydrazide and related compounds typically involves the reaction of brominated benzaldehydes with hydrazides. For example, Zhu et al. (2011) synthesized two new hydrazone compounds, including 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide, characterized by elemental analysis, IR, and single-crystal X-ray diffractions (Zhu, 2011).

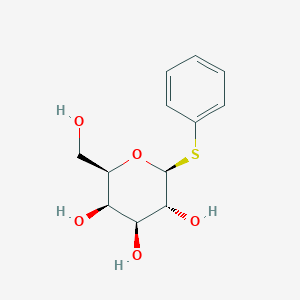

Molecular Structure Analysis

The molecular structure of these compounds has been determined through various analytical techniques, including single-crystal X-ray diffraction. The crystalline structure reveals important aspects about the spatial arrangement and helps in understanding the compound's reactivity and interaction with other molecules (Zhu, 2011).

Chemical Reactions and Properties

Hydrazone compounds, such as those synthesized by Zhu, participate in various chemical reactions, showcasing their reactivity and potential for creating new molecular structures. These compounds display E configurations with respect to the C=N double bonds and are linked through N-H...O hydrogen bonds, forming chains in their crystal structures (Zhu, 2011).

Applications De Recherche Scientifique

Synthesis and Material Science Applications

In materials science, 3-Bromo-2-methylbenzhydrazide derivatives have been utilized in synthesizing metal complexes with potential applications in photophysics and catalysis. For instance, research conducted by Stagni et al. (2008) focused on synthesizing heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, exploring their electrochemical and photophysical properties. These complexes demonstrate a wide range of emission properties, making them suitable for applications in organic light-emitting devices (OLEDs) and potentially as markers for biological labeling (Stagni et al., 2008).

Catalytic and Biological Activities

On the biological and catalytic front, 3-Bromo-2-methylbenzhydrazide derivatives have shown promising results. Research by Qian et al. (2014) introduced oxidovanadium(V) complexes with tridentate hydrazone and bidentate benzohydroxamate ligands, demonstrating significant urease inhibition, a valuable property for developing urease inhibitors with potential medical applications (Qian et al., 2014).

Antimicrobial and Anticancer Properties

Furthermore, the synthesis of new hydrazone compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)-benzohydrazide and 3-bromo-N'-(4-nitrobenzylidene)benzohydrazide, has revealed potential antimicrobial activities. These compounds, through their structure-activity relationship, offer insights into designing new antimicrobial agents (Zhu, 2011).

Photodynamic Therapy and Antioxidant Effects

The exploration of 3-Bromo-2-methylbenzhydrazide derivatives extends to photodynamic therapy and antioxidant effects. The compound 3-bromo-4,5-dihydroxybenzaldehyde, while not directly a derivative of 3-Bromo-2-methylbenzhydrazide, shares a similar brominated benzyl core, indicating the broader interest in brominated aromatic compounds for their bioactive properties. This compound has shown cytoprotective effects against oxidative damage in skin cells, underlining the potential of brominated derivatives in therapeutic applications (Ryu et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKSCUEVFJSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391565 |

Source

|

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methylbenzhydrazide | |

CAS RN |

108485-07-0 |

Source

|

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

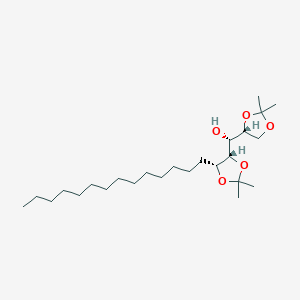

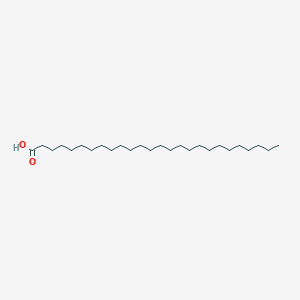

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

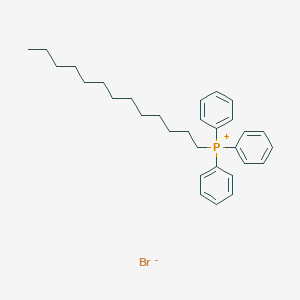

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)